

Technical Guide: Spectroscopic Characterization of 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

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Compound of Interest

Compound Name: 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide

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Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple data repository. It offers a detailed interpretation of predicted spectral features, grounded in fundamental principles of chemical spectroscopy. The guide includes step-by-step protocols for data acquisition and explains the causal relationships between the molecule's structure and its spectral output, ensuring a thorough understanding for validation and characterization purposes.

Introduction and Molecular Structure

2-Bromo-1-thiazol-4-yl-ethanone hydrobromide is a heterocyclic building block of significant interest in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its structure combines a reactive α -bromo ketone moiety with a thiazole ring, making it a versatile precursor for creating more complex molecules, particularly through Hantzsch thiazole synthesis or by reaction with various nucleophiles.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide establishes a benchmark for its spectroscopic identity.

The structure, presented below as the hydrobromide salt, contains several key features that dictate its spectroscopic signature:

- An aromatic thiazole ring with two distinct protons.
- A carbonyl group (ketone) that is conjugated with the thiazole ring.
- An α -brominated methylene ($-\text{CH}_2\text{Br}$) group adjacent to the carbonyl.
- The presence of a bromine atom, which has a distinct isotopic signature in mass spectrometry.
- The hydrobromide salt form, which can influence solubility and the chemical environment of the thiazole nitrogen.

Caption: Molecular structure of the topic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ^1H and ^{13}C NMR are essential for structural confirmation.

Recommended Experimental Protocol: NMR Data Acquisition

The hydrobromide salt form necessitates the use of a polar, aprotic deuterated solvent to ensure complete dissolution.

- Sample Preparation: Accurately weigh 10-15 mg of the compound. Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[\[1\]](#)
- Referencing: Tetramethylsilane (TMS) is used as the internal standard for chemical shift calibration ($\delta = 0.00$ ppm).[\[3\]](#)

- Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

Predicted ^1H NMR Spectral Data (400 MHz, DMSO-d_6)

The ^1H NMR spectrum is expected to show three distinct signals corresponding to the two thiazole protons and the methylene protons.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale and Authoritative Grounding
~9.2	Singlet (s)	1H	Thiazole H-2	<p>The proton at the C-2 position is adjacent to both the sulfur and nitrogen atoms, leading to significant deshielding. Protons at this position in thiazole rings typically appear at very low field.</p> <p>[5][6]</p>
~8.5	Singlet (s)	1H	Thiazole H-5	<p>The proton at the C-5 position is less deshielded than H-2 but is still in the aromatic region.</p> <p>Its chemical shift is influenced by the electron-withdrawing acetyl group at the adjacent C-4 position.</p>
~4.9	Singlet (s)	2H	-CH ₂ Br	Methylene protons alpha to both a carbonyl group and a bromine atom are strongly

deshielded. The singlet multiplicity indicates no adjacent protons.

Note: The exact chemical shifts can vary based on concentration and the precise pH of the sample in solution. The acidic proton from the HBr salt is expected to be broad and may exchange with residual water in the solvent, often appearing as a very broad signal in the downfield region (>10 ppm).

Predicted ^{13}C NMR Spectral Data (100 MHz, DMSO-d_6)

The proton-decoupled ^{13}C NMR spectrum is predicted to show five signals for the five carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale and Authoritative Grounding
~ 185	C=O	The ketone carbonyl carbon is significantly deshielded. Its conjugation with the thiazole ring shifts it slightly upfield compared to a simple aliphatic ketone.
~ 155	Thiazole C-2	This carbon, situated between two heteroatoms (N and S), is the most deshielded of the thiazole ring carbons. ^{[7][8][9]}
~ 148	Thiazole C-4	The carbon bearing the acetyl group will be downfield due to its position in the aromatic ring and direct attachment to the substituent.
~ 125	Thiazole C-5	The protonated carbon of the thiazole ring is expected in the typical aromatic region.
~ 35	$-\text{CH}_2\text{Br}$	The brominated methylene carbon is found in the aliphatic region but is deshielded by the adjacent electronegative bromine and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Recommended Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Background Scan: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract signals from atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount of the solid **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide** powder directly onto the ATR crystal surface.
- Pressure Application: Use the instrument's pressure arm to apply firm, even contact between the sample and the crystal.
- Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.[\[10\]](#)[\[14\]](#)

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the carbonyl group and vibrations within the thiazole ring.

Predicted Frequency (cm ⁻¹)	Intensity	Assignment	Rationale and Authoritative Grounding
~3100-3000	Medium-Weak	Aromatic C-H Stretch	Corresponds to the stretching of the C-H bonds on the thiazole ring.
~2900-2800	Weak	Aliphatic C-H Stretch	Corresponds to the stretching of the C-H bonds of the -CH ₂ Br group.
~1695	Strong	C=O Stretch (Ketone)	This is the most characteristic peak. The frequency for a saturated ketone is typically ~1715 cm ⁻¹ . [15][16] Conjugation with the thiazole ring lowers this frequency. Furthermore, the adjacent electronegative bromine atom has an electron-withdrawing inductive effect that tends to increase the frequency, but this is often counteracted by the conjugation effect. A value around 1695 cm ⁻¹ is a well-reasoned prediction. [17][18][19]
~1550-1450	Medium-Strong	C=C and C=N Stretches	These absorptions arise from the

			stretching vibrations within the aromatic thiazole ring.
~1200	Medium	C-N Stretch	Characteristic stretching vibration for the C-N bond within the thiazole ring.
~700-600	Medium-Strong	C-Br Stretch	The carbon-bromine bond stretch typically appears in this region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and offers structural clues.

Recommended Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the topic compound, as it typically keeps the molecule intact.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization Mode:** Operate the mass spectrometer in positive ion mode, as the thiazole nitrogen can be readily protonated.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- **Data Acquisition:** Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

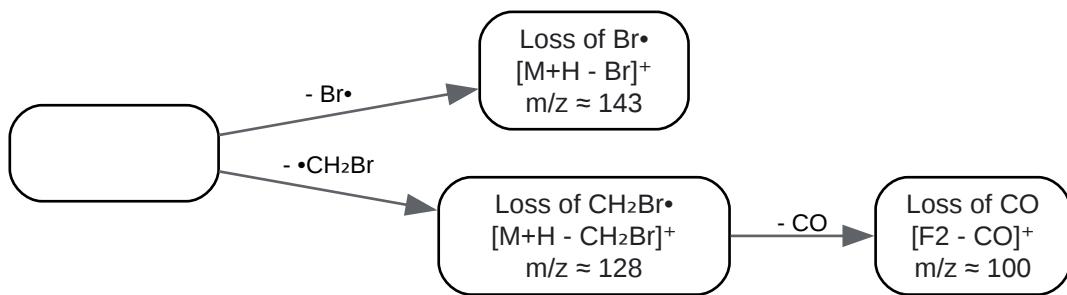
Predicted Mass Spectrum Analysis

The key to interpreting the mass spectrum of this compound lies in recognizing the isotopic pattern of bromine.

- Molecular Weight: The neutral free base (C_5H_4BrNOS) has a monoisotopic mass of approximately 220.93 Da.
- Bromine Isotopes: Naturally occurring bromine is a near 1:1 mixture of two isotopes, ^{79}Br and ^{81}Br .^{[25][26][27][28]} This means any ion containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This is a definitive signature for bromine.^{[25][29]}

Expected Ions:

- $[M+H]^+$ Ion Cluster (m/z ~222 and ~224): In positive mode ESI, the molecule will be observed as its protonated form, $[C_5H_5BrNOS]^+$. Due to the bromine isotopes, this will appear as two peaks of roughly equal height at $m/z \approx 222$ (for ^{79}Br) and $m/z \approx 224$ (for ^{81}Br). This doublet is the molecular ion cluster.
- Key Fragmentation: While ESI is a soft technique, some fragmentation can occur. The most likely fragmentation pathway for α -bromo ketones is α -cleavage, which involves the loss of the bromine atom or the cleavage of the bond between the carbonyl carbon and the methylene carbon.^{[30][31][32][33][34]}



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Caption: Predicted ESI-MS fragmentation pathway.

Summary of Predicted Mass Peaks:

Predicted m/z	Relative Intensity	Assignment
222 / 224	High (1:1 ratio)	$[M+H]^+$ Molecular Ion Cluster
143	Medium	$[M+H - Br]^+$
128	Medium-High	$[M+H - CH_2Br]^+$ (Thiazol-4-ylcarbonyl cation)
100	Low-Medium	$[M+H - CH_2Br - CO]^+$ (Thiazol-4-yl cation)

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization comes from integrating the data from all three techniques.

- MS confirms the Mass and Elemental Composition: The mass spectrum, with its characteristic M^+ and $M+2$ peaks at m/z 222/224, confirms the molecular weight and the presence of a single bromine atom.[\[25\]](#)[\[27\]](#)
- IR identifies Key Functional Groups: The strong IR absorption at $\sim 1695\text{ cm}^{-1}$ confirms the presence of the conjugated ketone ($C=O$) group, while other bands support the existence of the aromatic thiazole ring and the C-Br bond.
- NMR elucidates the Precise Structure: 1H and ^{13}C NMR provide the final, definitive proof of structure. The number of signals, their chemical shifts, and (for 1H) their integrations and multiplicities map out the exact connectivity of the atoms, distinguishing this compound from its isomers (e.g., 2-Bromo-1-thiazol-2-yl-ethanone or 2-Bromo-1-thiazol-5-yl-ethanone).

Together, these three spectroscopic techniques provide a robust and self-validating system for the unambiguous identification and quality control of **2-Bromo-1-thiazol-4-yl-ethanone hydrobromide**.

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